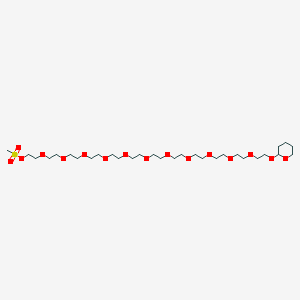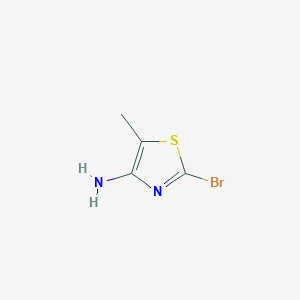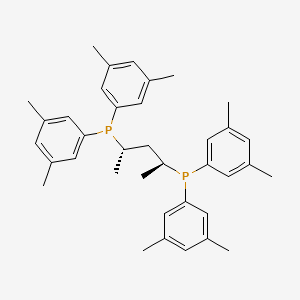
(2S,4S)-Pentane-2,4-diylbis(bis(3,5-dimethylphenyl)phosphine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4S)-Pentane-2,4-diylbis(bis(3,5-dimethylphenyl)phosphine) is a chiral bisphosphine ligand. This compound is notable for its application in asymmetric synthesis, particularly in catalytic processes. Its structure consists of a pentane backbone with two phosphine groups attached to the second and fourth carbon atoms, each bearing two 3,5-dimethylphenyl substituents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-Pentane-2,4-diylbis(bis(3,5-dimethylphenyl)phosphine) typically involves the reaction of 3,5-dimethylphenylphosphine with a suitable chiral diol or dihalide precursor. The reaction conditions often require the use of a base, such as sodium hydride, and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-Pentane-2,4-diylbis(bis(3,5-dimethylphenyl)phosphine) undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Coordination: It forms complexes with transition metals, which are crucial in catalytic applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Coordination: Transition metals such as palladium, platinum, and rhodium are often used.
Major Products
Oxidation: The major product is the corresponding phosphine oxide.
Coordination: The major products are metal-ligand complexes, which are used in various catalytic processes.
Scientific Research Applications
(2S,4S)-Pentane-2,4-diylbis(bis(3,5-dimethylphenyl)phosphine) has several scientific research applications:
Chemistry: Used as a ligand in asymmetric catalysis, particularly in hydrogenation and hydroformylation reactions.
Biology: Investigated for its potential in biocatalysis and enzyme mimetics.
Medicine: Explored for its role in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and polymers.
Mechanism of Action
The mechanism by which (2S,4S)-Pentane-2,4-diylbis(bis(3,5-dimethylphenyl)phosphine) exerts its effects involves the coordination to a metal center, forming a metal-ligand complex. This complex can then participate in various catalytic cycles, facilitating reactions such as hydrogenation or hydroformylation. The chiral nature of the ligand allows for the selective formation of one enantiomer over the other, which is crucial in asymmetric synthesis.
Comparison with Similar Compounds
Similar Compounds
®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene (BINAP): Another chiral bisphosphine ligand used in asymmetric catalysis.
Bis(3,5-dimethylphenyl)phosphine: A simpler phosphine ligand used in various catalytic reactions.
Uniqueness
(2S,4S)-Pentane-2,4-diylbis(bis(3,5-dimethylphenyl)phosphine) is unique due to its specific chiral structure, which provides high enantioselectivity in catalytic processes. This makes it particularly valuable in the synthesis of chiral compounds, where the control of stereochemistry is essential.
Properties
CAS No. |
551950-92-6 |
|---|---|
Molecular Formula |
C37H46P2 |
Molecular Weight |
552.7 g/mol |
IUPAC Name |
[(2S,4S)-4-bis(3,5-dimethylphenyl)phosphanylpentan-2-yl]-bis(3,5-dimethylphenyl)phosphane |
InChI |
InChI=1S/C37H46P2/c1-24-11-25(2)16-34(15-24)38(35-17-26(3)12-27(4)18-35)32(9)23-33(10)39(36-19-28(5)13-29(6)20-36)37-21-30(7)14-31(8)22-37/h11-22,32-33H,23H2,1-10H3/t32-,33-/m0/s1 |
InChI Key |
BQUNSIYVDVZZEA-LQJZCPKCSA-N |
SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)CC(C)P(C3=CC(=CC(=C3)C)C)C4=CC(=CC(=C4)C)C)C |
Isomeric SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C@@H](C)C[C@H](C)P(C3=CC(=CC(=C3)C)C)C4=CC(=CC(=C4)C)C)C |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)CC(C)P(C3=CC(=CC(=C3)C)C)C4=CC(=CC(=C4)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


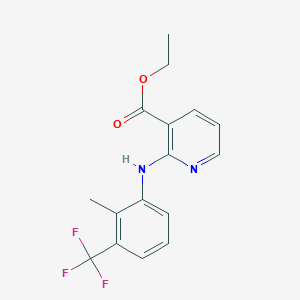

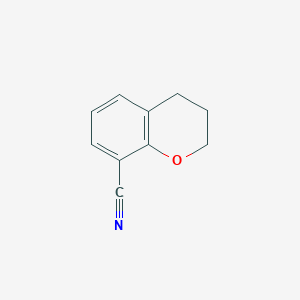
![7-Methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3329038.png)
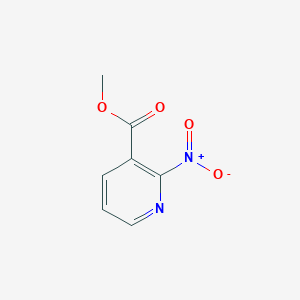
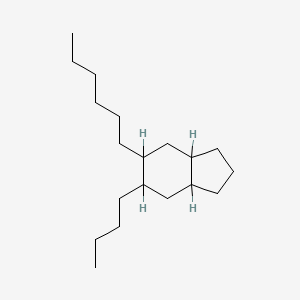
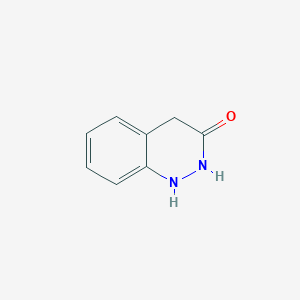

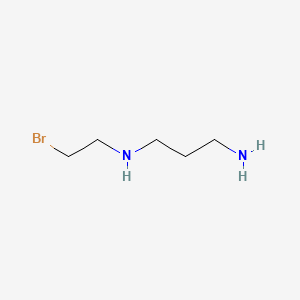
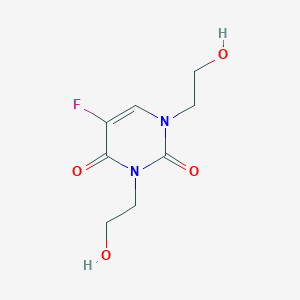
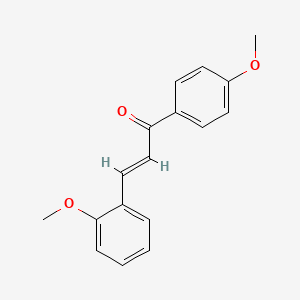
![1-{[3-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B3329119.png)
